HTS Hit Profile: Activity Against RGS4 and Mu-Opioid Receptor Not Reported for Generic 3-Phenylsulfonyl-quinoline Analogs
The target compound has been tested and flagged as active in two independent primary cell-based HTS campaigns: a luminescence-based assay for mu-type opioid receptor (MOR-1, Homo sapiens) and a primary assay for Regulator of G-protein signaling 4 (RGS4 isoform 2, Homo sapiens) . By contrast, the closely related 3-phenylsulfonyl-8-piperazin-1-yl-quinoline (intepirdine free base) is a well-characterized 5-HT6 receptor antagonist and is not reported to have any activity at MOR-1 or RGS4; its selectivity profile is entirely centered on the serotonergic system . The 2-piperazin-1-ylquinoline analog series (e.g., ref. ) is primarily characterized as serotonin reuptake inhibitors and 5-HT1A antagonists, not as RGS4 or MOR-1 modulators. This divergent target engagement profile establishes the compound's distinct utility in probing non-serotonergic GPCR pathways.
| Evidence Dimension | Target Engagement (Primary HTS Hit Profile) |
|---|---|
| Target Compound Data | Active in primary HTS: Targets RGS4 (isoform 2) and mu-type opioid receptor MOR-1 (Homo sapiens). Exact % activity or IC50 not publicly disclosed. |
| Comparator Or Baseline | 3-Phenylsulfonyl-8-piperazin-1-yl-quinoline (Intepirdine): High affinity 5-HT6 antagonist (pKi = 9.63); no reported activity at MOR-1 or RGS4. 2-Piperazin-1-ylquinoline analogs: Dual 5-HT reuptake inhibitor/5-HT1A antagonist profile. |
| Quantified Difference | Qualitative divergence: The target compound is an HTS hit for MOR-1 and RGS4, whereas the comparators are selective for the serotonergic system. |
| Conditions | Luminescence-based and primary cell-based HTS assays (Johns Hopkins Ion Channel Center; The Scripps Research Institute Molecular Screening Center). |
Why This Matters
For researchers screening compound libraries for novel GPCR modulators outside the serotonergic system, this compound provides a starting scaffold with demonstrated MOR-1 and RGS4 activity, avoiding the 5-HT6 polypharmacology of standard sulfonylquinoline analogs.
- [1] Zhou D, Stack GP, Lo JR, et al. Synthesis, potency, and in vivo evaluation of 2-piperazin-1-ylquinoline analogues as dual serotonin reuptake inhibitors and serotonin 5-HT1A receptor antagonists. J Med Chem. 2009;52(15):4955-4959. https://www.semanticscholar.org/paper/1b3a12b21e214ae36fe1dbe582c401355bbaae44 View Source
